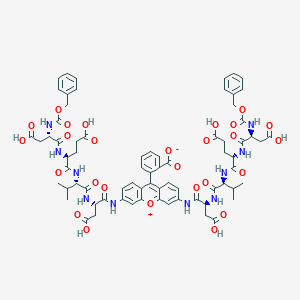
2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF (2,4,5-TMPZnBr) is an organometallic compound containing zinc and bromine. It is a colorless liquid at room temperature and is soluble in organic solvents such as tetrahydrofuran (THF). 2,4,5-TMPZnBr is used as a reagent in organic synthesis, particularly in the synthesis of alkyl halides and alkenes. It is also used in the synthesis of polymersized organometallic compounds and in the preparation of organometallic catalysts.
Applications De Recherche Scientifique
2,4,5-TMPZnBr has been used in a variety of scientific research applications. It has been used in the synthesis of alkyl halides and alkenes, as well as in the synthesis of polymersized organometallic compounds and in the preparation of organometallic catalysts. It has also been used in the synthesis of a variety of organic compounds including amines, alcohols, and carboxylic acids. Additionally, 2,4,5-TMPZnBr has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and antifungal agents.
Mécanisme D'action
2,4,5-TMPZnBr is an organometallic compound and its mechanism of action is based on its ability to form complexes with organic molecules. It can form complexes with alkyl halides, alkenes, and other organic molecules. These complexes can then be used as catalysts in organic synthesis reactions.
Biochemical and Physiological Effects
2,4,5-TMPZnBr is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-TMPZnBr has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in organic solvents such as 2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. However, it is also important to note that 2,4,5-TMPZnBr is a strong oxidizing agent and should be handled with care.
Orientations Futures
The use of 2,4,5-TMPZnBr in laboratory experiments is still relatively new, and there are many potential future directions for research. These include the development of new synthetic methods for the synthesis of organic compounds, the development of new catalysts for organic synthesis reactions, and the development of new pharmaceuticals. Additionally, further research could be conducted on the mechanism of action of 2,4,5-TMPZnBr and its potential biochemical and physiological effects.
Méthodes De Synthèse
2,4,5-TMPZnBr can be synthesized from the reaction of 2,4,5-trimethylphenol with zinc bromide in 2,4,5-Trimethylphenylzinc bromide, 0.50 M in THF. The reaction is carried out at room temperature and the resulting product is a colorless liquid. The reaction is typically carried out in a three-necked flask equipped with a condenser, a thermometer, and a stirrer. The reaction is typically complete within a few hours.
Propriétés
IUPAC Name |
bromozinc(1+);1,2,4-trimethylbenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTODZHXVSQLQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C([C-]=C1)C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethylphenylzinc bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














